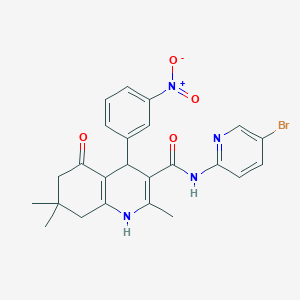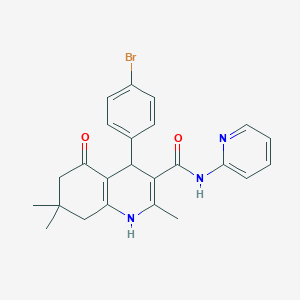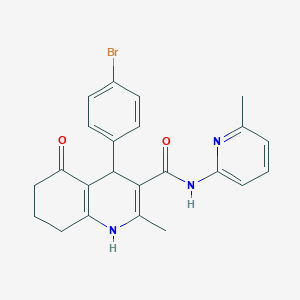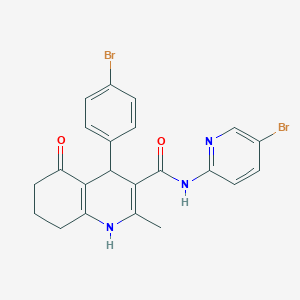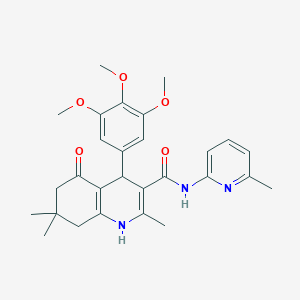![molecular formula C24H19F3N2O2S B304248 [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound that has garnered a lot of attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, it has been found to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
The advantages of using [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone in lab experiments include its potent antitumor activity, its potential as a lead compound for the development of new antitumor agents, and its versatility as a building block for the synthesis of novel materials. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
将来の方向性
There are several future directions for research on [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of new analogs with improved potency and selectivity.
3. Investigation of its potential applications in other scientific fields, such as material science and nanotechnology.
4. Exploration of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone is a synthetic compound with potential applications in various scientific research fields. Its potent antitumor activity and versatility as a building block for the synthesis of novel materials make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other scientific fields.
合成法
The synthesis of [3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone involves multiple steps, including the reaction of 4-methoxyphenylacetonitrile with trifluoromethylthiophene-2-carbaldehyde, followed by the reaction of the resulting product with 2,4-dimethylbenzaldehyde. The final step involves the reaction of the resulting compound with ammonia to obtain the desired product.
科学的研究の応用
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines. In drug discovery, it has been identified as a potential lead compound for the development of new antitumor agents. In material science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
特性
製品名 |
[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone |
|---|---|
分子式 |
C24H19F3N2O2S |
分子量 |
456.5 g/mol |
IUPAC名 |
[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C24H19F3N2O2S/c1-12-4-9-16(13(2)10-12)21(30)22-20(28)19-17(24(25,26)27)11-18(29-23(19)32-22)14-5-7-15(31-3)8-6-14/h4-11H,28H2,1-3H3 |
InChIキー |
IBSGFFUMUKBKMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










